3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide, more commonly known as VE-821, is a potent and selective inhibitor of the ATR (Ataxia telangiectasia and Rad3 related) kinase. [, , , , , , ] ATR is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family. [, ] This kinase plays a crucial role in the DNA damage response (DDR) pathway by sensing single-stranded DNA breaks and stalled replication forks, subsequently activating checkpoints to halt cell cycle progression and initiate DNA repair. [, , , , , , , , , , , ] Due to its significant role in the DDR pathway, VE-821 has emerged as a valuable tool in scientific research, particularly in the field of cancer biology.
VE-821 is a potent, highly-selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase, which plays a crucial role in the cellular response to DNA damage. This compound has garnered attention for its ability to enhance the efficacy of various chemotherapeutic agents and radiation therapy by sensitizing cancer cells to these treatments. VE-821 is classified as an Ataxia Telangiectasia and Rad3-related protein inhibitor, specifically targeting the DNA damage response pathways that are often exploited by cancer cells to survive therapeutic interventions.
VE-821 was developed as part of a series of compounds aimed at inhibiting the Ataxia Telangiectasia and Rad3-related protein kinase, which is integral to the DNA damage response. It has a Ki value of 13 nM, indicating its high potency in inhibiting the target enzyme. The compound shows low cross-reactivity with other kinases, such as mammalian target of rapamycin, DNA-dependent protein kinase, and phosphoinositide 3-kinase gamma, making it a selective choice for research and potential therapeutic applications .
The synthesis of VE-821 involves multi-step organic reactions that focus on constructing its unique molecular framework. While specific synthetic routes are proprietary or not widely published, general methods for synthesizing similar ATR inhibitors typically include:
Technical details regarding the precise synthetic pathway for VE-821 may vary, but it emphasizes careful control of reaction conditions to yield high-purity products suitable for biological testing.
The molecular structure of VE-821 can be described by its chemical formula, which includes multiple functional groups contributing to its activity. The compound's structure features:
Data regarding its molecular weight and structural features can be derived from chemical databases or publications focusing on ATR inhibitors.
VE-821 participates in several critical chemical reactions when interacting with cellular components:
These reactions contribute to its ability to sensitize cancer cells to other therapeutic agents by preventing repair of DNA double-strand breaks induced by chemotherapy or radiation.
The mechanism of action for VE-821 primarily revolves around its role as an inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase:
VE-821 exhibits several physical and chemical properties relevant to its function:
These properties are essential for determining dosing regimens in potential clinical applications.
VE-821 has significant potential applications in scientific research and clinical settings:
VE-821 (chemical name: 3-Amino-6-[4-(methylsulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide; CAS No. 1232410-49-9) is a synthetic small-molecule inhibitor targeting the serine/threonine kinase Ataxia Telangiectasia and Rad3-related protein (ATR). Its molecular formula is C₁₈H₁₆N₄O₃S, with a molecular weight of 368.41 g/mol [1] [5] [6]. Structurally, VE-821 features an aminopyrazine core linked to a phenylcarboxamide moiety and a para-methylsulfonylphenyl group. This configuration facilitates competitive binding at the ATP-binding pocket of ATR, disrupting its kinase activity [5] [7].
Mechanism of Action: VE-821 acts as a potent ATP-competitive inhibitor, with a dissociation constant (Ki) of 13 nM and a half-maximal inhibitory concentration (IC₅₀) of 26 nM in cell-free kinase assays [1] [2] [6]. By inhibiting ATR, VE-821 abrogates phosphorylation of its primary downstream effector, Checkpoint Kinase 1 (Chk1), at serine 345 (p-Chk1^S345^). This prevents Chk1-mediated cell cycle arrest (S/G₂ phase), forcing cells with unresolved DNA damage into premature mitosis, leading to mitotic catastrophe and apoptosis [3] [8].
Functional Consequences: In cellular models, VE-821 (1–10 µM) suppresses ATR-dependent DNA damage response (DDR) pathways activated by genotoxic stressors (e.g., hydroxyurea, cisplatin, radiation). This is evidenced by reduced p-Chk1^S345^ levels and enhanced accumulation of DNA double-strand break markers like γ-H2AX (phosphorylated histone H2AX) [3] [5] [8].
Table 1: Key Structural and Biochemical Properties of VE-821
Property | Value | Source |
---|---|---|
Chemical Formula | C₁₈H₁₆N₄O₃S | [5] [7] |
Molecular Weight | 368.41 g/mol | [5] [6] |
ATR Inhibition (Ki) | 13 nM | [1] [2] |
ATR Inhibition (IC₅₀) | 26 nM | [1] [6] |
Primary Cellular Target | p-Chk1^S345^ | [3] [8] |
Mechanism | ATP-competitive inhibition | [5] [7] |
VE-821 demonstrates exceptional selectivity for ATR over related phosphatidylinositol 3-kinase-related kinases (PIKKs) and a broad panel of other protein kinases. This selectivity is critical for minimizing off-target effects in preclinical applications [1] [6] [7].
PI3Kγ: Ki = 3.9 µM (~300-fold selectivity) [1] [2] [5].These results were validated using radiometric phosphate incorporation assays, confirming VE-821’s specificity for ATR at physiologically relevant concentrations [2] [7].
Broad Kinase Panel Screening: In profiling against >50 diverse protein kinases, VE-821 (1 µM) inhibited >75% of kinase activity only in isolated cases outside the PIKK family. Notably, it showed negligible activity against receptor tyrosine kinases, cyclin-dependent kinases, and MAP kinases, underscoring its clean off-target profile [1] [6].
Cellular Selectivity: In cancer cell lines (e.g., HT29, H460), VE-821 (1–10 µM) selectively abrogated ATR-dependent p-Chk1^S345^ phosphorylation induced by replication stress (e.g., hydroxyurea), without affecting ATM-dependent p-Chk2^T68^ or DNA-PK-mediated events [3] [8].
Table 2: Selectivity Profile of VE-821 Against Key PIKK Family Kinases
Kinase Target | Ki (µM) | Fold Selectivity (vs. ATR) | Assay Type |
---|---|---|---|
ATR | 0.013 | 1 | Radiometric phosphate assay |
ATM | 16 | >1,200 | Radiometric phosphate assay |
DNA-PK | 2.2 | ~170 | Radiometric phosphate assay |
mTOR | >1 | >77 | Radiometric phosphate assay |
PI3Kγ | 3.9 | ~300 | Radiometric phosphate assay |
VE-821 exhibits moderate in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties but faces challenges in aqueous solubility, limiting its in vivo bioavailability [2] [5] [7].
Solubility and Stability: VE-821 is highly soluble in DMSO (up to 74 mg/mL or 200 mM), but practically insoluble in water (<0.1 mg/mL) and ethanol [2] [5] [7]. This hydrophobicity necessitates formulation vehicles (e.g., 10% PEG300, 2.5% Tween-80) for in vivo administration [3].
Metabolic Pathways: In vitro studies using liver microsomes indicate that VE-821 is metabolized primarily by cytochrome P450 3A4 (CYP3A4). This suggests potential susceptibility to drug-drug interactions with CYP3A4 inducers or inhibitors [4]. Renal excretion of unchanged compound is low (<6%), supporting metabolism as the primary clearance route [4] [7].
In Vivo Pharmacokinetics:
Pharmacodynamic Efficacy: Despite suboptimal bioavailability, VE-821 demonstrated in vivo efficacy in xenograft models. For example, in gastric cancer organoids and mouse models, VE-821 (15 mg/kg i.p.) significantly enhanced cisplatin-induced tumor growth inhibition by suppressing ATR-Chk1 signaling and STAT3 activation [8] [9].
Challenges in Bioavailability: The clinical derivative of VE-821, Berzosertib (VX-970/M6620), was developed to improve pharmacokinetic properties. Berzosertib shows linear PK over 18–480 mg/m² doses, with a terminal half-life of ~17 hours in humans [4]. This underscores VE-821’s role primarily as a tool compound for proof-of-concept studies on ATR inhibition.
Table 3: Pharmacokinetic and Pharmacodynamic Properties of VE-821 in Preclinical Models
Property | Findings | Model System |
---|---|---|
Solubility in DMSO | 74 mg/mL (200 mM) | In vitro |
Aqueous Solubility | <0.1 mg/mL | In vitro |
Primary Metabolizing Enzyme | CYP3A4 | Liver microsomes |
Renal Excretion | <6% unchanged | Preclinical PK |
Effective Plasma Concentration | >1 µM (p-Chk1 IC₅₀) | Murine xenografts |
In Vivo Efficacy | Synergy with cisplatin/gemcitabine | Pancreatic/gastric cancer models |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7